Tributyl(6-methylhept-1-EN-3-YN-1-YL)stannane
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Overview
Description
Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane is an organotin compound with the molecular formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane can be synthesized through the reaction of 6-methylhept-1-en-3-yn-1-yl chloride with tributyltin hydride. The reaction typically requires a solvent such as toluene and a catalyst like azobisisobutyronitrile (AIBN) to proceed efficiently. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler organotin compounds.
Substitution: Undergoes nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Forms organotin oxides.
Reduction: Produces simpler organotin compounds.
Substitution: Results in the formation of various substituted organotin compounds.
Scientific Research Applications
Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl(6-methylhept-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Similar in structure but with a propynyl group instead of a 6-methylhept-1-en-3-yn-1-yl group.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Contains a diethoxypropynyl group, differing in its substituents.
Uniqueness
Tributyl(6-methylhept-1-en-3-yn-1-yl)stannane is unique due to its specific substituent group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be suitable .
Properties
CAS No. |
650605-84-8 |
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Molecular Formula |
C20H38Sn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
tributyl(6-methylhept-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h1,4,8H,7H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
LBNJKKSJKFACGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#CCC(C)C |
Origin of Product |
United States |
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